molecular formula C20H34O2 B586437 Dihomo-|A-linolenic Acid-d6

Dihomo-|A-linolenic Acid-d6

Cat. No.: B586437
M. Wt: 312.5 g/mol
InChI Key: HOBAELRKJCKHQD-JALKMEHMSA-N
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Description

Dihomo-γ-Linolenic Acid-d6 is a deuterated form of Dihomo-γ-Linolenic Acid, a polyunsaturated fatty acid with 20 carbon atoms and three cis double bonds. This compound is significant in the study of metabolic pathways and inflammation due to its role as a precursor to various bioactive lipids .

Biochemical Analysis

Biochemical Properties

Dihomo-γ-linolenic Acid-d6 plays a crucial role in biochemical reactions. It is a substrate for the enzymes cyclooxygenase and lipoxygenase . The interactions between Dihomo-γ-linolenic Acid-d6 and these enzymes lead to the production of various eicosanoids, which are signaling molecules that have wide-ranging effects on the body’s cardiovascular, immune, and inflammatory responses .

Cellular Effects

Dihomo-γ-linolenic Acid-d6 has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has anti-inflammatory and anti-proliferative activities, and it can attenuate atherosclerosis in the apolipoprotein E deficient mouse model system .

Molecular Mechanism

The molecular mechanism of Dihomo-γ-linolenic Acid-d6 involves its conversion into prostaglandin E1 (PGE1) through the cyclooxygenase pathway . PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect . This mechanism of action allows Dihomo-γ-linolenic Acid-d6 to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Dihomo-γ-linolenic Acid-d6 is involved in several metabolic pathways. It can be converted to arachidonic acid (AA), another 20-carbon ω-6 PUFA . This conversion involves various enzymes and cofactors . The balance of AA to DGLA is a critical factor affecting inflammatory processes in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihomo-γ-Linolenic Acid-d6 can be synthesized by the elongation of γ-Linolenic Acid, which involves the addition of two carbon atoms to the γ-Linolenic Acid molecule. This process is typically catalyzed by fatty acid elongases . The deuterated form, Dihomo-γ-Linolenic Acid-d6, is prepared by incorporating deuterium atoms at specific positions in the molecule. This is achieved through the use of deuterated reagents and solvents during the synthesis .

Industrial Production Methods

Industrial production of Dihomo-γ-Linolenic Acid-d6 involves the use of biotechnological methods, such as the fermentation of genetically modified microorganisms that can produce the desired fatty acid. These microorganisms are cultured in deuterated media to incorporate deuterium into the fatty acid .

Comparison with Similar Compounds

Biological Activity

Dihomo-γ-linolenic acid-d6 (DGLA-d6) is a stable isotope of dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article explores the biological activities of DGLA-d6, including its metabolic pathways, anti-inflammatory properties, involvement in cancer biology, and potential therapeutic applications.

Overview of Dihomo-γ-Linolenic Acid

DGLA is derived from gamma-linolenic acid (GLA) and can be further metabolized to arachidonic acid (AA). It is primarily involved in the synthesis of eicosanoids, which are crucial lipid mediators that influence inflammation and cellular signaling pathways. DGLA can be converted into prostaglandin E1 (PGE1), which exhibits anti-inflammatory and anti-proliferative effects, making it a compound of interest in therapeutic research .

The metabolism of DGLA involves several key enzymes, including delta-6-desaturase (D6D) and delta-5-desaturase (D5D). These enzymes catalyze the conversion of linoleic acid to GLA and subsequently to DGLA and AA. Alterations in the activity of these enzymes can lead to imbalances in PUFA levels, contributing to various inflammatory diseases and conditions such as rheumatoid arthritis (RA) and cardiovascular diseases .

Table 1: Key Enzymes in DGLA Metabolism

EnzymeFunctionImpact on Health
Delta-6-desaturaseConverts linoleic acid to gamma-linolenic acidDeficiency linked to aging, RA
Delta-5-desaturaseConverts DGLA to arachidonic acidImpacts eicosanoid production

Anti-inflammatory Effects

DGLA has been shown to suppress inflammatory responses through its conversion to PGE1. Studies indicate that PGE1 can inhibit smooth muscle proliferation, reduce vascular cell adhesion, and promote vasodilation. This suggests potential benefits in managing conditions such as atherosclerosis and hypertension . Additionally, supplementation with GLA-rich oils containing DGLA has demonstrated improvements in joint pain and swelling in RA patients .

Anti-cancer Properties

Research highlights DGLA's potential anti-cancer effects. It has been observed that DGLA can inhibit the proliferation of cancer cells by enhancing lipid peroxidation and increasing free radical production. This mechanism may lead to apoptosis in tumor cells, particularly in breast cancer models where DGLA supplementation resulted in reduced tumor growth . Furthermore, its ability to modulate eicosanoid synthesis may play a role in preventing inflammation-driven tumorigenesis .

Clinical Studies

Recent clinical trials have explored the efficacy of DGLA supplementation in various health conditions:

  • Allergic Reactions : A randomized controlled trial found that DGLA supplementation significantly reduced allergic symptoms caused by pollen exposure in healthy subjects. The study measured specific IgE levels before and after treatment, indicating a potential role for DGLA in managing allergic responses .
  • Type 2 Diabetes : A nested case-control study linked high serum concentrations of DGLA with an increased risk of developing type 2 diabetes (T2D). The findings suggest that while elevated DGLA levels may indicate inflammation, they could also reflect metabolic dysregulation associated with T2D .

Table 2: Clinical Study Findings on DGLA

Study FocusOutcomeReference
Allergic SymptomsReduction in symptoms with supplementation
Type 2 DiabetesIncreased risk associated with high levels

Properties

IUPAC Name

(8Z,11Z,14Z)-8,9,11,12,14,15-hexadeuterioicosa-8,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBAELRKJCKHQD-JALKMEHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Dihomo-γ-linolenic Acid-d6 used in the research instead of the non-deuterated Dihomo-γ-linolenic Acid?

A1: The research utilizes Dihomo-γ-linolenic Acid-d6 as an internal standard for the quantification of Dihomo-γ-linolenic Acid in serum samples using LC-MS/MS. [] Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and ionization. Deuterated analogs, like Dihomo-γ-linolenic Acid-d6, are chemically similar to the target analyte but have a different mass due to the presence of heavier deuterium atoms. This mass difference allows for differentiation during mass spectrometry analysis, while the similar chemical behavior ensures that the internal standard undergoes similar extraction and ionization efficiencies as the target analyte.

Q2: What analytical method is used to detect Dihomo-γ-linolenic Acid and its deuterated counterpart in the study?

A2: The research employs Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) to detect and quantify Dihomo-γ-linolenic Acid and Dihomo-γ-linolenic Acid-d6. [] This technique combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of mass spectrometry.

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